1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane
Description
Properties
Molecular Formula |
C30H20N6S2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-[(5,6-diphenyl-1,2,4-triazin-3-yl)disulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C30H20N6S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)37-38-30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H |
InChI Key |
MEPFQMYRQUTXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Condensation of 5,6-Diphenyl-1,2-Diketone with Acid Hydrazides
Symmetrical 1,2-diketones, such as 5,6-diphenylglyoxal, react with hydrazides (e.g., acetohydrazide) in the presence of ammonium acetate and acetic acid to form 3,5,6-trisubstituted-1,2,4-triazines. For unsymmetrical diketones, this reaction produces regioisomeric mixtures, necessitating separation via supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HPLC) .
-
Combine 5,6-diphenylglyoxal (10 mmol), acetohydrazide (10 mmol), ammonium acetate (12 mmol), and glacial acetic acid (20 mL).
-
Reflux at 120°C for 6–8 hours under nitrogen.
-
Cool, dilute with ice water, and extract with ethyl acetate.
-
Purify the crude product via SFC (Chiralpak® IG column, 30% methanol/CO).
Yield : 60–75% after purification.
Formation of the Disulfide Bond
The disulfide linkage in 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is established via oxidative coupling of thiol-containing triazine intermediates or direct disulfide exchange reactions.
Oxidative Coupling of 3-Mercapto-5,6-Diphenyl-1,2,4-Triazine
Thiol-functionalized triazines undergo oxidation in the presence of mild oxidizing agents (e.g., iodine or hydrogen peroxide) to form disulfides.
Procedure :
-
Dissolve 3-mercapto-5,6-diphenyl-1,2,4-triazine (10 mmol) in dichloromethane (50 mL).
-
Add triethylamine (2.2 equiv) and iodine (0.55 equiv) at 0°C.
-
Stir for 12 hours at room temperature under nitrogen.
-
Quench with sodium thiosulfate, wash with water, and concentrate.
-
Recrystallize from ethanol/dichloromethane (3:1).
Yield : 65–80%.
Disulfide Exchange with 1,2-Bis(5,6-Diphenyl-1,2,4-Triazin-3-yl)disulfane
Alternatively, pre-formed disulfides (e.g., cystamine) react with triazine thiols under basic conditions:
-
Combine 3-mercapto-5,6-diphenyl-1,2,4-triazine (20 mmol) and cystamine dihydrochloride (10 mmol) in dioxane.
-
Add triethylamine (4.4 equiv) and stir at 50°C for 24 hours.
-
Filter and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield : 70–85%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 12 | 78 |
| Dioxane | 50 | 24 | 85 |
| Ethanol | 80 | 6 | 62 |
Dioxane outperforms polar solvents due to enhanced solubility of disulfide intermediates. Elevated temperatures accelerate disulfide exchange but risk triazine decomposition.
Catalytic and Stoichiometric Considerations
Triethylamine (2.2–4.4 equiv) is critical for deprotonating thiols, while iodine (0.5–1.0 equiv) ensures controlled oxidation. Excess oxidant leads to over-oxidation to sulfonic acids, reducing yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Final compounds exhibit >95% purity by LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient).
Challenges and Mitigation Strategies
-
Regioisomer Formation : Unsymmetrical triazine precursors necessitate SFC or RP-HPLC separation.
-
Disulfide Stability : Store products under nitrogen at –20°C to prevent radical-mediated degradation.
-
Scale-Up Limitations : Batch reactions >10 mmol suffer from reduced yields due to exothermicity; gradual reagent addition is advised.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The triazine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds containing triazine moieties. For instance:
- Cell Line Studies : Research has shown that derivatives of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane exhibit cytotoxic effects against various human cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis through pathways that increase caspase activity and alter mitochondrial membrane potential .
- Case Study : A specific derivative was found to have an IC50 value below 100 μM against multiple cancer cell lines. The presence of phenyl groups on the triazine rings enhances the compound's ability to penetrate cell membranes and interact with cellular targets .
DNA Interaction Studies
The compound has been investigated for its ability to bind DNA. Molecular docking studies indicate that it can form stable complexes with DNA and bovine serum albumin (BSA), suggesting potential use in targeted drug delivery systems .
Material Science
In materials science, compounds like 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane are being explored for their photophysical properties. These properties make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane involves its interaction with molecular targets through the triazine rings and the disulfane bond. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in oxidative and reductive processes, impacting cellular functions .
Comparison with Similar Compounds
Electronic and Photophysical Properties
Table 2: DFT-Derived Electronic Properties
Key Observations:
- Energy Gap : The disulfane compound exhibits a moderate energy gap (2.4 eV), comparable to BDTTMP. Smaller gaps (e.g., BDTTB: 2.5 eV) correlate with higher charge-transfer efficiency in photoelectronic applications .
- HOMO Localization : HOMO electron density is localized near the triazine core, while LUMO resides on the sulfur-containing moieties, suggesting intramolecular charge-transfer transitions .
Table 3: Anticancer and Antiparasitic Activities
Key Observations:
- Mechanistic Differences : The disulfane compound’s anti-breast cancer activity may arise from S–S bond redox activity, while T6’s anti-leishmanial action is linked to pyrimidine-morpholine interactions with parasitic enzymes .
- Structure-Activity Relationship (SAR) : Thioether-linked compounds (e.g., T6) show enhanced antiparasitic activity compared to disulfanes, possibly due to improved membrane permeability .
Biological Activity
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antibacterial, antioxidant, and anticancer properties.
Synthesis and Characterization
The synthesis of 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane typically involves the reaction of appropriate triazine derivatives in the presence of disulfide linkers. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogenic bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited significant activity against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antibacterial effect .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS radical scavenging assays. The results indicated that it has a strong ability to scavenge free radicals:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that the compound can effectively neutralize oxidative stress in biological systems .
Anticancer Activity
In vitro studies have demonstrated that 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane exhibits promising anticancer properties. It was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, it was shown to disrupt microtubule dynamics in cancer cells .
Case Studies
Several case studies have investigated the pharmacological effects of triazine derivatives similar to 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane:
- Case Study on Anticancer Effects : A study demonstrated that a related triazine derivative significantly inhibited tumor growth in xenograft models without notable toxicity to normal tissues. This suggests a favorable therapeutic index for compounds in this class .
- Toxicological Assessment : Toxicity studies on Swiss male albino mice showed no adverse effects at therapeutic doses during antibacterial and anticancer evaluations. Hematological parameters remained stable throughout the study period .
Q & A
Q. What synthetic routes are available for 1,2-bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane, and how is its structural integrity confirmed?
The compound is synthesized via nucleophilic substitution reactions involving 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives. For example, treatment of 5,6-diphenyl-1,2,4-triazine-3-thiol with bis-electrophiles (e.g., alkyl halides or disulfide-forming agents) under reflux conditions in acetone or ethanol, followed by purification via column chromatography . Structural confirmation employs spectroscopic techniques:
Q. How does solubility limitation impact its application, and what derivatization strategies address this?
The parent compound exhibits poor aqueous solubility due to hydrophobic phenyl and triazine groups, restricting its use in hydrophilic systems. Sulfonation at the phenyl rings introduces sulfonic acid groups, enhancing water solubility (e.g., tetrasulfonated derivatives used in analytical chemistry) . Alternative approaches include conjugation with hydrophilic moieties (e.g., polyethylene glycol) or coordination with polar metal ions .
Q. What preliminary biological activities have been reported for this compound?
Derivatives demonstrate moderate pesticidal activity against agricultural pests (e.g., via thiol-methylation to form benzimidazole hybrids) and antitumor potential through CDK2 inhibition (e.g., barbituric acid hybrids) . Initial assays use in vitro cell viability tests (MTT assays) and enzyme inhibition studies, though efficacy varies with substituent choice .
Advanced Research Questions
Q. What mechanistic insights explain its selectivity in actinide(III)/lanthanide(III) separation?
The compound’s bis-triazine motif acts as a soft donor ligand, preferentially binding actinides (e.g., Am³⁺) over lanthanides (e.g., Eu³⁺) due to differences in ionic radii and electron density. Hydrophilic sulfonated derivatives enable aqueous-phase complexation, achieving separation factors >100 in solvent extraction systems. Stability constants (log β) for Am³⁺ complexes are significantly higher than those for Eu³⁺, as confirmed by UV-Vis titration and X-ray absorption spectroscopy .
Q. How do structural modifications influence coordination behavior in transition metal complexes?
Substitution at the triazine ring (e.g., thiol vs. hydrazine groups) alters donor strength and geometry. For example:
- Copper(II) complexes : Square-planar geometry with 5,6-diphenyltriazine ligands, characterized by ESR (g∥ ≈ 2.2) and electronic spectroscopy (d-d transitions at ~600 nm) .
- Iron(II) complexes : Used in chromogenic assays (e.g., Bathophenanthroline analogs), where ligand-to-metal charge transfer (LMCT) bands at 530 nm indicate Fe²⁺ binding .
Q. How can contradictions in pharmacological data across studies be resolved?
Discrepancies in biological activity (e.g., antitumor vs. pesticidal efficacy) arise from variations in:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance CDK2 inhibition, while bulky groups reduce cell membrane permeability .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (HeLa vs. MCF-7) impact IC₅₀ values. Standardized protocols and structure-activity relationship (SAR) studies are critical for cross-study validation .
Q. What advanced spectroscopic methods elucidate its redox behavior and stability?
- Cyclic voltammetry : Reveals reversible redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl), indicating triazine ring reduction.
- X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states (S–S vs. S–metal bonds) in disulfane derivatives.
- Thermogravimetric analysis (TGA) : Degradation above 250°C suggests thermal stability in inert atmospheres .
Methodological Considerations
- Synthetic Optimization : Use Schlenk techniques for air-sensitive thiol intermediates.
- Separation Protocols : Employ biphasic systems (e.g., HNO₃/ionic liquid) for Am³⁺/Eu³⁺ separation, monitored by ICP-MS .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
